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Compound of Interest

3-Chloro-[1,2,4]triazolo[4,3-
Compound Name: o
ajpyridine

Cat. No.: B1584376

An In-Depth Technical Guide to 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine: Properties, Synthesis,
and Applications

Introduction: The Privileged Scaffold

The[1][2][3]triazolo[4,3-a]pyridine ring system represents a "privileged scaffold" in modern
medicinal chemistry. Its rigid, planar structure and specific arrangement of hydrogen bond
donors and acceptors make it an ideal foundation for developing therapeutic agents targeting a
wide array of biological targets. Derivatives of this core have demonstrated a vast spectrum of
activities, including antibacterial, antimalarial, and antipsychotic properties.[4][5] This guide
focuses on a key derivative, 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine (CAS: 4922-74-1), a
versatile building block whose utility stems from the reactive chlorine atom at the 3-position.
This document serves as a comprehensive technical resource for researchers, scientists, and
drug development professionals, providing in-depth insights into its chemical properties,
synthesis, reactivity, and applications, grounded in established scientific principles.

Physicochemical and Spectroscopic Properties

3-Chloro-[1][2][3]triazolo[4,3-a]pyridine is a stable, solid compound under standard laboratory
conditions.[1] Its core properties are summarized below, providing the foundational data
required for its use in synthesis and analysis.
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Property Value Source(s)
CAS Number 4922-74-1 [11[31[6]
Molecular Formula CeHaCIN3 [6]
Molecular Weight 153.57 g/mol [1][6]
Physical Form Solid [1]

Melting Point 125-127 °C [1]

Purity (Typical) >97% [1][6]

NTMZRYSIBSLHLD-
INChl Key [11[7]
UHFFFAOYSA-N

. Store at 4 °C or room
Storage Conditions [1][6]
temperature

Spectroscopic Characterization

While a publicly available, peer-reviewed full spectral analysis for this specific molecule is not
readily available, its structure allows for reliable prediction of its key spectroscopic features
based on data from analogous compounds.

e 1H NMR: The four protons on the pyridine ring are expected to appear in the aromatic region
(typically & 7.0-9.0 ppm). The proton at the C5 position, being adjacent to the bridgehead
nitrogen, is anticipated to be the most downfield-shifted due to anisotropic effects. The
remaining three protons (C6, C7, C8) will exhibit characteristic splitting patterns (doublets,
triplets, or multiplets) based on their coupling with adjacent protons.

e 13C NMR: The spectrum will show six distinct signals for the six carbon atoms. The carbon
atoms of the pyridine ring will resonate in the & 110-150 ppm range. The C3 carbon, directly
attached to the electronegative chlorine atom and two nitrogen atoms, will be significantly
deshielded and is expected to appear further downfield, likely in the & 145-155 ppm range.

e Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the
molecular formula. The predicted monoisotopic mass is 153.00937 Da.[7] The mass
spectrum will exhibit a characteristic isotopic pattern for a monochlorinated compound, with
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the [M+H]* peak at m/z 154 and a significant [M+H+2]* peak at m/z 156 with an intensity of
approximately one-third of the [M+H]* peak.

Synthesis and Mechanistic Insights

The synthesis of 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine is most logically achieved via a two-
step process starting from the commercially available 2-chloropyridine. This pathway leverages
the formation of a key intermediate, 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one, followed by a robust

chlorination step.

Workflow for Synthesis

Step 1: Cyclization
2-Chloropyridine +
Semicarbazide HCI

Reflux in
-Ethoxyethanol

(1,2,4—Triazo|o[4,3—a]pyridin—3(2H)—one)

POCIz
Reflux

Step 2: Chlorination

y
G-Chloro-[l,2,4]triazo|o[4,3-a]pyridine)

Click to download full resolution via product page

Caption: Synthetic pathway from 2-chloropyridine to the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one[8][9]
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o Rationale: This step involves a nucleophilic substitution of the chlorine on 2-chloropyridine by
semicarbazide, followed by an intramolecular cyclization. 2-Ethoxyethanol is chosen as a
high-boiling solvent to provide the necessary thermal energy for the reaction to proceed to
completion. An acid catalyst is often employed to facilitate the cyclization.

e Procedure:

o To a round-bottom flask equipped with a reflux condenser, add 2-chloropyridine (1.0 eq),
semicarbazide hydrochloride (2.0 eq), and 2-ethoxyethanol (approx. 3 mL per gram of 2-
chloropyridine).

o Heat the mixture to reflux (approx. 135 °C).

o Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.01 eq) dissolved in a
small amount of 2-ethoxyethanol.

o Maintain reflux for 18-24 hours, monitoring the reaction progress by Thin Layer
Chromatography (TLC).

o Upon completion, cool the reaction mixture to approximately 60 °C and add an equal
volume of water to precipitate the product.

o Cool the mixture to 0-5 °C and stir for 30 minutes to maximize precipitation.

o Collect the solid product by vacuum filtration, wash with cold water, and dry under
vacuum. The resulting product is typically of sufficient purity for the next step.

Step 2: Synthesis of 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine

o Rationale: This is a standard chlorination/dehydration reaction common in heterocyclic
chemistry. The lactam-like oxygen in the intermediate is converted into a chloro group.
Phosphorus oxychloride (POCIs) serves as both the chlorinating agent and a dehydrating
agent. The reaction is performed neat or with a high-boiling inert solvent under reflux.

e Procedure:
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o Caution: This reaction should be performed in a well-ventilated fume hood as it releases
HCI gas.

o In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a
scrubber (e.g., a sodium hydroxide solution), place the 1,2,4-triazolo[4,3-a]pyridin-3(2H)-
one (1.0 eq).

o Carefully add phosphorus oxychloride (POCIs) (3.0-5.0 eq) to the flask.

o Heat the mixture to reflux (approx. 105 °C) and maintain for 2-4 hours. Monitor the
reaction by TLC until the starting material is consumed.

o Cool the reaction mixture to room temperature.

o Slowly and carefully quench the excess POCIs by pouring the reaction mixture onto
crushed ice with vigorous stirring. This is a highly exothermic process.

o Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate
solution or aqueous sodium hydroxide until the pH is ~7-8.

o Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or
ethyl acetate (3x).

o Combine the organic layers, dry over anhydrous sodium sulfate (Na2S0Oa), filter, and
concentrate under reduced pressure.

o Purify the crude product by flash column chromatography on silica gel to afford the pure 3-
Chloro-[1][2][3]triazolo[4,3-a]pyridine.

Chemical Reactivity and Derivatization

The primary site of reactivity on 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine is the C3-chloro
substituent. The fused, electron-withdrawing triazole ring system, in conjunction with the
pyridine nitrogen, significantly activates the C3 position towards nucleophilic aromatic
substitution (SnAr).[5] This is analogous to the high reactivity of 2- and 4-chloropyridines.[5][10]

Mechanism: Nucleophilic Aromatic Substitution (SnAr)
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The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks
the electron-deficient C3 carbon, forming a resonance-stabilized anionic intermediate known as
a Meisenheimer complex. The negative charge is delocalized across the aromatic system,
including the electronegative nitrogen atoms of both rings, which provides a stabilizing effect. In
the second step, the leaving group (chloride) is eliminated, restoring the aromaticity of the
bicyclic system.

Typical Derivatization Workflow

Nucleophiles (Nu-H)

3-Chloro-[1,2,4]triazolo ) _
[4,3-a]pyridine (R-NHz (Ammes)) (R-SH (ThlolsD (R-OH (AlcoholsD

Base, Solvent Base, Solvent Strong Base (e.g., NaH)
A A Solvent, A

stituted Produc'gs".

G-Amino Derivatives) G-Thioether Derivatives) G—Ether Derivatives)

Click to download full resolution via product page

Caption: Reactivity of the C3-chloro group towards common nucleophiles.

Protocol: General Procedure for Amination

o Rationale: Amination is a common and highly valuable transformation, providing access to a
wide range of derivatives for structure-activity relationship (SAR) studies. A suitable base is
required to deprotonate the amine nucleophile or to scavenge the HCI generated during the
reaction.

e Procedure:

o In a sealed vial or round-bottom flask, dissolve 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine (1.0
eq) in a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF), Dimethyl
sulfoxide (DMSO), or Dioxane.
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o Add the desired primary or secondary amine (1.2-2.0 eq).

o Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or potassium
carbonate (K2COs) (2.0-3.0 eq).

o Seal the vessel and heat the reaction mixture to 80-120 °C.

o Monitor the reaction by TLC or LC-MS. Reaction times can vary from a few hours to
overnight.

o Upon completion, cool the reaction to room temperature and dilute with water.
o Extract the product with an organic solvent (e.g., ethyl acetate).

o Wash the combined organic layers with water and brine, dry over NazSOa, filter, and
concentrate.

o Purify the residue by flash column chromatography or recrystallization to yield the desired
3-amino-[1][2][3]triazolo[4,3-a]pyridine derivative.

Applications in Drug Discovery and Materials
Science

The value of 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine lies in its role as a versatile intermediate
for creating more complex molecules with tailored functions.

o Medicinal Chemistry: The scaffold is a cornerstone in the synthesis of Central Nervous
System (CNS) active agents. For example, the core is found in trazodone, a well-known
antidepressant.[8] The ability to easily displace the 3-chloro group allows for the rapid
generation of libraries of compounds for screening against various biological targets. Recent
research has shown that derivatives can act as potent and selective inhibitors of enzymes
like Indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy.

o Protein Degraders: This compound is listed as a building block for protein degraders.[6] In
the development of Proteolysis-Targeting Chimeras (PROTACS), this scaffold can be used as
a stable core or as part of the linker connecting a warhead (ligand for a target protein) to an
E3 ligase-binding moiety.
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o Materials Science: Fused heterocyclic systems like this are being investigated for
applications in organic electronics due to their thermal stability and defined electronic
properties.

Safety, Handling, and Storage

As a reactive chemical intermediate, 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine must be handled
with appropriate care. The following information is synthesized from supplier safety data.[1]

Hazard Class GHS Statement

Acute Toxicity, Oral H302: Harmful if swallowed.

Acute Toxicity, Inhalation H332: Harmful if inhaled.

Skin Corrosion/Irritation H315: Causes skin irritation.

Serious Eye Damage/Irritation H319: Causes serious eye irritation.
Specific Target Organ Toxicity H335: May cause respiratory irritation.

e Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves
(e.g., nitrile), and safety glasses or goggles.

e Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to
avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

e Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials. Recommended storage temperature is 4 °C for long-term stability.[1]

o First Aid:

o Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical
attention.

o Skin: Wash off with soap and plenty of water. Seek medical attention if irritation persists.

o Inhalation: Move the person to fresh air. Seek medical attention.
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o Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical
attention.

Conclusion

3-Chloro-[1][2][3]triazolo[4,3-a]pyridine is a high-value chemical scaffold that serves as a critical
entry point for the synthesis of a diverse range of functional molecules. Its well-defined
physicochemical properties, predictable synthetic accessibility, and, most importantly, the
activated nature of its C3-chloro group for nucleophilic substitution make it an indispensable
tool for researchers in drug discovery and materials science. A thorough understanding of its
handling, reactivity, and synthetic pathways, as outlined in this guide, is essential for leveraging
its full potential in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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